Q-VD-OPh hydrate is classified as a caspase inhibitor and falls under the category of synthetic organic compounds. It is typically sourced from chemical supply companies specializing in biochemicals for research purposes. The compound is soluble in dimethyl sulfoxide and has been shown to be effective across different cell types and species, including human, mouse, and rat cells .
The synthesis of Q-VD-OPh involves several steps that utilize standard organic chemistry techniques. Initially, the compound is synthesized from precursor amino acids through peptide coupling reactions. The key components include:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
The molecular formula of Q-VD-OPh hydrate is with a molecular weight of approximately 396.39 g/mol. Its structure features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation in solution .
Q-VD-OPh acts primarily by inhibiting caspases, which are cysteine proteases that play a pivotal role in apoptosis. The mechanism involves:
The effectiveness of Q-VD-OPh in preventing apoptosis has been validated through various assays that measure caspase activity, substrate cleavage, and DNA fragmentation.
The mechanism by which Q-VD-OPh exerts its effects involves:
In experimental settings, Q-VD-OPh has been shown to protect against apoptosis induced by agents like actinomycin D, demonstrating its potential therapeutic applications in conditions characterized by excessive cell death .
Q-VD-OPh hydrate finds extensive use in various scientific domains:
Q-VD-OPh hydrate (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a tetrapeptide inhibitor featuring a valine-aspartate scaffold flanked by quinolyl and difluorophenoxy moieties. The aspartate residue specifically targets the S1 substrate-binding pocket of caspases, which recognizes aspartic acid in cleavage sites. The electrophilic difluorophenoxymethyl ketone warhead forms irreversible covalent bonds with the catalytic cysteine residue in caspase active sites, permanently disabling protease activity. This structural configuration enhances cellular permeability compared to first-generation inhibitors like Z-VAD-fmk, partly due to the lipophilic quinolyl group [1] [6] [10]. The hydrate form improves aqueous stability while maintaining inhibitory potency across physiological pH ranges [1] [8].
Q-VD-OPh hydrate demonstrates broad-spectrum caspase inhibition with low nanomolar IC50 values against both initiator (caspase-8, -9, -10) and executioner caspases (caspase-3, -7). Kinetic analyses reveal hierarchical potency: executioner caspases are inhibited most potently (caspase-3 IC50 = 25 nM; caspase-7 IC50 = 48 nM), while initiator caspases show slightly reduced sensitivity (caspase-8 IC50 = 100 nM; caspase-9 IC50 = 430 nM) [6] [10]. This differential inhibition profile arises from structural variations in active-site topography across caspase subtypes. Despite this variance, Q-VD-OPh hydrate maintains effectiveness against all major apoptotic pathways (caspase-9/3 intrinsic, caspase-8/10 extrinsic, and caspase-12 endoplasmic reticulum stress pathways) at concentrations ≥0.05 μM, significantly outperforming Boc-D-fmk and Z-VAD-fmk which require 100-fold higher concentrations for comparable inhibition [5] [6].
Table 1: Caspase Inhibition Profile of Q-VD-OPh Hydrate
| Caspase Type | Representative Isoform | IC50 (nM) | Primary Apoptotic Pathway |
|---|---|---|---|
| Executioner | Caspase-3 | 25 | All effector pathways |
| Executioner | Caspase-7 | 48 | All effector pathways |
| Initiator | Caspase-8 | 100 | Extrinsic/death receptor |
| Initiator | Caspase-9 | 430 | Intrinsic/mitochondrial |
| Initiator | Caspase-10 | 350 | Extrinsic/death receptor |
| Stress-response | Caspase-12 | 400 | ER stress pathway |
Q-VD-OPh hydrate profoundly impacts the intrinsic apoptotic pathway by preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release. In neuronal stroke models, it reduces caspase-3-positive cells in the ischemic penumbra by >60% but shows limited efficacy in the infarct core where necrosis predominates [2]. Gender-specific effects are observed in perinatal stroke: Q-VD-OPh hydrate completely blocks cytochrome c release in female-derived cells, while male cells exhibit partial resistance due to accelerated cytochrome c efflux kinetics [2]. The inhibitor maintains mitochondrial membrane potential (ΔΨm) in treated cells for >72 hours, though gradual depolarization occurs independently of caspase activity. This mitochondrial stabilization suppresses apoptosome formation (cytochrome c/Apaf-1/caspase-9 complex), indirectly preventing caspase-9 autoactivation [2] [4] [9].
The inhibitor effectively blocks terminal apoptotic events through concentration-dependent mechanisms:
While designed for caspase specificity, Q-VD-OPh hydrate exhibits ancillary effects on alternative proteolytic systems:
Table 2: Concentration-Dependent Effects on Apoptotic Markers
| Apoptotic Marker | Minimum Effective Concentration | Timeframe of Inhibition | Cellular Models |
|---|---|---|---|
| Caspase-3/7 activation | 0.05 μM | Immediate (minutes) | JURL-MK1, HL60 |
| DNA fragmentation | 2 μM | 24-48 hours | Jurkat, HL60 |
| PARP-1 cleavage | 10 μM | 24-72 hours | JURL-MK1, urothelial cancer |
| Phosphatidylserine exposure | 10 μM | >120 hours | Human neutrophils |
| Nuclear condensation | 10 μM | >120 hours | Human neutrophils |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1